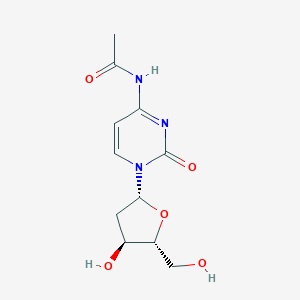

N4-Acetyl-2'-deoxycytidine

描述

Historical Context of Modified Nucleosides and Nucleoside Analogs in Biological Research

The journey into the world of modified nucleosides began in the mid-20th century with the discovery of naturally occurring modified bases in RNA. The first modified nucleoside, pseudouridine, was identified in 1957 in yeast RNA, opening the door to the realization that the composition of nucleic acids was more complex than initially thought. scientificarchives.commdpi.com Throughout the 1960s and 1970s, researchers, including pioneers like Holley and his colleagues, identified and located numerous modified nucleosides within tRNA molecules, suggesting their crucial roles in tRNA function and the fidelity of protein synthesis. nih.gov

This era of discovery in natural nucleoside modifications ran parallel to the burgeoning field of synthetic nucleoside analogs designed for therapeutic purposes. A major breakthrough in this area was the discovery of 5-iodo-2'-deoxyuridine in 1959, which became the first effective antiviral nucleoside analog. researchgate.net The subsequent development of arabinose nucleosides, such as cytarabine (B982) (Ara-C), in the 1960s marked a significant advancement in cancer chemotherapy. nih.gov The discovery of the anti-HIV activity of zidovudine (B1683550) (AZT) in the 1980s further solidified the importance of nucleoside analogs in medicine. mdpi.com This historical backdrop of both natural and synthetic nucleoside research set the stage for the investigation of specifically modified compounds like N4-Acetyl-2'-deoxycytidine.

Significance of this compound as a Nucleoside Analog in Contemporary Research

In the landscape of modern molecular biology, this compound serves as a valuable tool in several key areas of research:

Antiviral and Anticancer Research: Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. nih.gov this compound is investigated for its potential to disrupt viral replication and inhibit the proliferation of cancer cells. researchgate.net Its mechanism of action, primarily through the inhibition of DNA synthesis, makes it a candidate for the development of new therapeutic agents.

Epigenetics and DNA Methylation Studies: The acetylation of the N4 position of cytidine (B196190) has drawn parallels to the well-studied epigenetic modification, 5-methylcytosine (B146107). Researchers are exploring how N4-acetylation might influence DNA methylation patterns and, consequently, gene expression. researchgate.net Analogs like 5-aza-2'-deoxycytidine are known inhibitors of DNA methyltransferases, and this compound provides another tool to probe the intricate mechanisms of epigenetic regulation. researchgate.net

Overview of this compound's Role as an Inhibitor of DNA Synthesis

The primary mechanism by which this compound exerts its biological effects is through the inhibition of DNA synthesis. broadpharm.comescholarship.org This inhibition is achieved by targeting a crucial enzyme in the de novo synthesis of deoxyribonucleotides: ribonucleotide reductase (RNR). broadpharm.comescholarship.org

Ribonucleotide reductase catalyzes the conversion of ribonucleoside diphosphates to their corresponding deoxyribonucleoside diphosphates, a rate-limiting step in the production of the building blocks for DNA replication and repair. nih.govnih.gov By acting as an inhibitor of RNR, this compound effectively depletes the cellular pool of deoxyribonucleotides necessary for DNA synthesis. broadpharm.comescholarship.org This leads to the arrest of cell proliferation and can induce cell death, forming the basis of its potential as an anticancer and antiviral agent. broadpharm.comescholarship.org The inhibition of RNR is a well-established strategy in cancer therapy, with drugs like hydroxyurea (B1673989) and gemcitabine (B846) also targeting this essential enzyme. nih.govnih.gov

Conceptual Framework: this compound within the Broader Context of Nucleic Acid Chemistry and Biology

This compound is best understood within the conceptual framework of structure-function relationships in nucleic acids. The addition of the N4-acetyl group to the deoxycytidine moiety introduces several key changes that dictate its biological activity:

Altered Hydrogen Bonding Potential: The acetyl group modifies the hydrogen bonding capabilities of the cytosine base. This can affect its base-pairing properties with guanine (B1146940) and influence the stability of the DNA double helix. nih.gov

Steric and Electronic Effects: The acetyl group introduces steric bulk and alters the electronic distribution of the nucleobase. These changes can impact the recognition and processing of this modified nucleoside by cellular machinery, including DNA polymerases and repair enzymes.

Enzyme Inhibition: The structural mimicry of natural nucleosides allows this compound (in its phosphorylated form) to interact with the active sites of enzymes involved in nucleotide metabolism, such as ribonucleotide reductase. broadpharm.comescholarship.org The specific chemical features of the acetylated base can lead to potent and specific inhibition of these enzymes.

By studying the effects of this specific modification, researchers can gain deeper insights into the fundamental principles of nucleic acid chemistry, including the determinants of DNA stability, the mechanisms of enzyme-substrate recognition, and the intricate pathways of nucleotide metabolism. This knowledge is not only crucial for understanding basic biological processes but also for the rational design of new therapeutic agents that target these pathways.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₁H₁₅N₃O₅ chemicalbook.com |

| Molecular Weight | 269.25 g/mol chemicalbook.com |

| CAS Number | 32909-05-0 chemicalbook.com |

| Appearance | White to off-white powder |

| Melting Point | 150-152 °C nih.gov |

| Solubility | Slightly soluble in DMSO (heated), Methanol (heated, sonicated), and Water nih.gov |

| pKa | 10.28 ± 0.20 (Predicted) nih.gov |

Research Findings on this compound as a DNA Synthesis Inhibitor

| Research Area | Key Findings |

| Mechanism of Action | Acts as a powerful inhibitor of ribonucleotide reductase after phosphorylation to its diphosphate (B83284) form. nih.gov |

| Cellular Effects | Inhibition of ribonucleotide reductase leads to a depletion of deoxyribonucleotide pools, causing cell cycle arrest and inhibition of cell proliferation. nih.gov |

| Therapeutic Potential | The targeted inhibition of DNA synthesis makes it a candidate for anticancer and antiviral therapies. researchgate.net |

| Combination Therapy | Pretreatment with 2'-substituted deoxycytidine analogs, which inhibit ribonucleotide reductase, can increase the phosphorylation and efficacy of other nucleoside analogs like AZT in treating AIDS. nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O5/c1-6(16)12-9-2-3-14(11(18)13-9)10-4-7(17)8(5-15)19-10/h2-3,7-8,10,15,17H,4-5H2,1H3,(H,12,13,16,18)/t7-,8+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYFZABPLDFELM-QXFUBDJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463095 | |

| Record name | N4-Acetyl-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32909-05-0 | |

| Record name | N4-Acetyl-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4-Acetyl-2'-deoxycytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for N4 Acetyl 2 Deoxycytidine

Chemical Synthesis Methodologies for N4-Acetyl-2'-deoxycytidine

The foundational synthesis of this compound and its conversion to the triphosphate involves multi-step chemical processes that have been optimized for yield and purity.

The primary method for synthesizing N4-acyl-2'-deoxycytidines involves the direct acylation of the exocyclic amino group (N4) of 2'-deoxycytidine (B1670253). oup.comoup.com This reaction is typically achieved by using an appropriate activated ester of the corresponding carboxylic acid. oup.comresearchgate.net For the synthesis of this compound, acetic acid is activated. A common method for activation involves reacting the carboxylic acid with N-Hydroxysuccinimide (NHS) in the presence of a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC). researchgate.netresearchgate.net

The resulting activated ester is then reacted with 2'-deoxycytidine, usually in a solvent like N,N-dimethylformamide (DMF), to yield the N4-acylated product. researchgate.netresearchgate.netgoogle.com Following the reaction, the synthesized nucleoside is purified, typically by column chromatography. oup.comresearchgate.net This general approach has been successfully used to produce a variety of N4-acyl-2'-deoxycytidines with yields ranging from 40% to 84%. oup.comresearchgate.net

Table 1: General Reagents for Acylation of 2'-deoxycytidine

| Reagent/Component | Purpose | Reference |

| 2'-deoxycytidine | Starting nucleoside | researchgate.netresearchgate.net |

| Carboxylic Acid (e.g., Acetic Acid) | Provides the acyl group | oup.com |

| N-Hydroxysuccinimide (NHS) | Activating agent | researchgate.netresearchgate.net |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling agent | researchgate.netresearchgate.net |

| N,N-dimethylformamide (DMF) | Solvent | researchgate.netgoogle.com |

To be utilized in enzymatic DNA synthesis, the N4-acetylated nucleoside must be converted to its 5'-triphosphate form. A one-step phosphorylation method is a common strategy for this conversion. oup.comresearchgate.net This procedure, often a modification of the Yoshikawa-Ludwig method, allows for the direct conversion of the nucleoside to the nucleotide triphosphate. oup.comresearchgate.netresearchgate.net

The process typically involves treating the N4-acyl-2'-deoxycytidine with a phosphorylating agent like phosphorus oxychloride (POCl3) in an organic solvent such as trimethyl phosphate. researchgate.netresearchgate.net The reaction is carefully controlled at low temperatures. Subsequently, the intermediate is reacted with a pyrophosphate salt, like tributylammonium (B8510715) pyrophosphate, to form the final 5'-triphosphate. researchgate.netresearchgate.net This phosphorylation method has been shown to produce the desired N4-acyl-2'-deoxycytidine 5'-triphosphates in yields between 29% and 48%. oup.comresearchgate.netresearchgate.net

Achieving high yield and purity is critical for the application of these modified nucleosides in sensitive biological assays. Optimization strategies focus on both the reaction conditions and the purification process. For instance, the use of specific ionic tritylating agents can improve reaction kinetics for protecting groups.

Purification of the final triphosphate product is a multi-step process designed to achieve purity levels greater than 95%. oup.com A common purification workflow involves:

Ion-Exchange Chromatography : The crude reaction mixture is first purified using a diethylaminoethyl (DEAE) Sephadex A-25 column, which separates molecules based on their charge. oup.com

Precipitation : The collected fractions containing the nucleotide are often precipitated using acetone/methanol mixtures. oup.com

Reverse-Phase Chromatography : A final purification step using C-18 flash cartridges is employed to remove any remaining impurities, ensuring the high purity required for enzymatic reactions. oup.com

These rigorous purification steps are essential for removing unreacted starting materials and by-products that could inhibit downstream enzymatic applications, such as polymerase chain reactions. oup.com

The transition from laboratory-scale synthesis to large-scale production for broader research or preclinical use presents significant challenges. A major hurdle in nucleoside chemistry is often the lack of effective and scalable methods for key steps, which can hinder multi-gram synthesis. tandfonline.com For this compound and its analogs, ensuring consistent yield, high purity, and cost-effectiveness at a larger scale is a primary concern.

Advancements have focused on modifying and optimizing existing methods to make them more robust for bulk production. tandfonline.com This includes improving the efficiency of crucial reactions like glycosylation and the introduction of protecting groups. tandfonline.com The successful synthesis of a related compound, N4-acetyl-5'-O-(4,4'-dimethoxy-trityl)-2'-deoxycytidine, on a scale yielding over 100 grams demonstrates that large-scale production is feasible for derivatives needed in applications like automated oligonucleotide synthesis. google.com Such developments are crucial for making these valuable research tools more widely available. tandfonline.com

Synthesis of this compound Derivatives and Analogs

The core structure of this compound serves as a scaffold for creating a range of derivatives, primarily the 5'-triphosphates, which are substrates for DNA polymerases.

A diverse library of N4-acylated 2'-deoxycytidine 5'-triphosphates (dCAcylTPs) has been synthesized to explore the impact of various acyl groups on enzymatic incorporation into DNA. oup.comnih.gov The synthesis follows the two-main stages described previously: N4-acylation of 2'-deoxycytidine followed by 5'-triphosphorylation. oup.comresearchgate.net

This approach has enabled the creation of a series of dCAcylTPs with both aliphatic and aromatic N4-modifications. oup.com The acyl groups range in size and complexity, from a small, simple acetyl moiety to larger, more sterically demanding residues like benzoylbenzoyl. oup.com

Table 2: Examples of Synthesized N4-Acyl Groups on 2'-deoxycytidine 5'-triphosphate

| Acyl Group | Classification | Size/Complexity | Reference |

| Acetyl | Aliphatic | Small | oup.com |

| Hexanoyl | Aliphatic | Medium | oup.com |

| Benzoyl | Aromatic | Medium | oup.com |

| Acetylbenzoyl | Aromatic | Large | oup.com |

| Benzoylbenzoyl | Aromatic | Bulky | oup.com |

The availability of these various dCAcylTPs has been instrumental in studying DNA polymerase substrate specificity. nih.govvu.lt Research has shown that a variety of DNA polymerases from families A and B can efficiently use these modified nucleotides as substrates, expanding the toolkit for the enzymatic synthesis of modified DNA for applications in specific labeling, aptamer selection, and photoimmobilization. oup.comnih.govvu.lt

N4-Acylated 2'-deoxycytidine 5'-triphosphates (dCAcylTPs)

Synthesis of Aliphatic and Aromatic N4-Modifications

The general approach for synthesizing N4-modified 2'-deoxycytidine involves the acylation of 2'-deoxycytidine with an activated ester of the corresponding carboxylic acid. This method has been successfully used to introduce a range of aliphatic and aromatic groups at the N4 position. oup.comoup.com The resulting N4-acyl-2'-deoxycytidines are typically purified using column chromatography, with yields ranging from 40% to 84%. oup.comoup.com These modified nucleosides can then be converted into their 5'-triphosphate forms through a one-step phosphorylation process, making them suitable for enzymatic incorporation into DNA. oup.comoup.comresearchgate.net

A study investigating the influence of the bulkiness of N4-substituents on DNA polymerase activity synthesized a series of N4-acylated 2'-deoxycytidine 5'-triphosphates with modifications ranging from a small acetyl group to a large benzoylbenzoyl group. oup.comoup.comresearchgate.net This research demonstrated that various DNA polymerases can efficiently incorporate these modified nucleotides. oup.comresearchgate.net

Focus on Benzoyl-Modified and Sterically Demanding Derivatives (e.g., N4-acetylbenzoyl- and N4-benzoylbenzoyl-dCTP)

Benzoyl-modified derivatives of 2'-deoxycytidine, particularly those with sterically demanding groups like N4-acetylbenzoyl and N4-benzoylbenzoyl, have garnered significant interest. The synthesis of these compounds follows the general acylation method previously described. oup.comoup.comresearchgate.net

Research has shown that DNA polymerases from families A and B can effectively use N4-acyl-deoxycytidine triphosphates (dCAcylTPs) as substrates. researchgate.net Interestingly, in addition to the expected pairing with guanine (B1146940), a significant level of base-pairing occurs between the N4-acylated cytosine and adenine (B156593). oup.comresearchgate.net Even proofreading DNA polymerases like phi29 can successfully utilize these modified nucleotides, although they show a preference for pairing with adenine. oup.comresearchgate.net Furthermore, terminal deoxynucleotidyl transferase (TdT) has been shown to incorporate several hundred consecutive N4-acylated-deoxycytidine nucleotides, suggesting potential applications in DNA labeling and the selection of aptamers. oup.comresearchgate.net

The direct N4-benzoylation of 2'-deoxycytidine is a widely used method, often employing benzoyl chloride in pyridine. This reaction is typically carried out at low temperatures (0–5°C) to minimize the formation of O-benzoylation byproducts, achieving high yields of 85–92%.

5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-deoxycytidine and Related Phosphoramidites

In the realm of synthetic oligonucleotides, protecting groups are essential for directing the chemical reactions to the desired sites. 5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-deoxycytidine is a key intermediate in this process, where the dimethoxytrityl (DMT) group protects the 5'-hydroxyl function.

Role in Oligonucleotide Synthesis and Stability Enhancement

The DMT group is a bulky, acid-labile protecting group that is crucial for the automated solid-phase synthesis of DNA. It ensures that the 5'-hydroxyl group of the nucleoside is protected during the phosphoramidite (B1245037) coupling reaction, where the 3'-phosphoramidite of the incoming nucleotide is coupled to the free 5'-hydroxyl of the growing oligonucleotide chain. cymitquimica.com The N4-acetyl group serves to protect the exocyclic amine of cytosine from undesired side reactions during synthesis.

The phosphoramidite derivative, 5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a widely used building block in oligonucleotide synthesis. cymitquimica.comcaymanchem.comszabo-scandic.com The cyanoethyl group on the phosphoramidite is another protecting group that is removed at the end of the synthesis. cymitquimica.com The use of these protected nucleosides enhances the stability and solubility of the molecules during the synthesis process, leading to efficient and high-yield production of custom DNA sequences. cymitquimica.com

Synthesis of N4-Boronated Derivatives of 2'-deoxycytidine for Biomedical Applications

Boron-containing nucleosides are of interest for their potential use in Boron Neutron Capture Therapy (BNCT), a targeted cancer therapy. The synthesis of N4-boronated derivatives of 2'-deoxycytidine represents a promising avenue for developing new BNCT agents.

A novel synthetic approach has been developed to attach a boron atom to the N4 position of 2'-deoxycytidine. This method involves the reaction of 2'-deoxycytidine with 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, resulting in the formation of N4-[B-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan)methyl]-2'-deoxycytidine. nih.govresearchgate.net This compound has been characterized by detailed NMR and mass spectrometry analyses. nih.govresearchgate.net In vitro studies have shown that this boronated derivative exhibits low toxicity in human glioma cells and even lower toxicity in normal human fibroblasts. researchgate.net Furthermore, it has been demonstrated that this compound can be phosphorylated to its mono-, di-, and triphosphate derivatives and incorporated into the DNA of cancer cells, highlighting its potential as a boron delivery agent for BNCT. researchgate.net

Synthesis of Fluorinated Analogs, e.g., N4-Acetyl-2'-Fluoro-2'-deoxycytidine

Fluorinated nucleoside analogs are an important class of compounds with significant antiviral and anticancer activities. The introduction of a fluorine atom at the 2'-position of the sugar moiety can enhance the metabolic stability of the nucleoside.

The synthesis of N4-acetyl-2'-fluoro-2'-deoxycytidine (C11H14FN3O5) has been reported, and this compound serves as a precursor for the synthesis of more complex derivatives. biosynth.com For instance, N-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxy-2'-fluorocytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is a phosphoramidite building block used in the synthesis of modified oligonucleotides. cymitquimica.com The 2'-fluoro modification enhances the resistance of the resulting oligonucleotide to enzymatic degradation. cymitquimica.com

The synthesis of N4-benzoyl-5-fluoro-2'-deoxycytidine has also been achieved by reacting 5-fluoro-2'-deoxycytidine (B1672315) with benzoic anhydride. oup.com This compound can be further converted into its phosphoramidite derivative for incorporation into oligonucleotides. oup.com

Considerations for Protecting Groups and Deprotection Strategies in Modified Nucleoside Synthesis

The success of modified nucleoside and oligonucleotide synthesis heavily relies on the strategic use of protecting groups. organic-chemistry.org These groups temporarily block reactive functional groups to prevent unwanted side reactions during the synthetic process. organic-chemistry.org

Common protecting groups for the exocyclic amino group of cytosine include the acetyl (Ac) and benzoyl (Bz) groups. libretexts.org These are typically removed at the end of the synthesis using basic conditions, such as aqueous ammonia (B1221849) or methylamine. libretexts.org The 5'-hydroxyl group is commonly protected with the acid-labile dimethoxytrityl (DMT) group. libretexts.org

For more sensitive modifications, such as the N4-acetyl group in N4-acetylcytidine-containing RNA, specialized protecting group strategies are required. Standard deprotection methods would cleave this desired modification. nih.gov An orthogonal protection strategy, where different protecting groups can be removed under distinct conditions, is often employed. organic-chemistry.org For example, a novel "aDim-aDmoc" protection strategy has been developed that allows for deprotection under non-nucleophilic and nearly neutral conditions, using sodium periodate (B1199274) oxidation followed by a weak base. chemrxiv.org This method has been shown to be compatible with the synthesis of oligonucleotides containing the sensitive N4-acetylcytidine modification. chemrxiv.org

Molecular Mechanisms and Biological Interactions of N4 Acetyl 2 Deoxycytidine

Inhibition of DNA Synthesis and Replication

N4-Acetyl-2'-deoxycytidine acts as an inhibitor of DNA synthesis, a fundamental cellular process. nih.govoup.com Its inhibitory effects are primarily attributed to its interaction with ribonucleotide reductase, a crucial enzyme in the de novo synthesis of deoxyribonucleotides.

Binding to Ribonucleotide Reductase Active Site

This compound functions by binding to the active site of ribonucleotide reductase. nih.govoup.com This binding is competitive with the natural substrates of the enzyme. While the precise atomic-level interactions and the specific amino acid residues within the active site that engage with the acetylated nucleoside have not been extensively detailed in publicly available literature, the binding event is significant enough to obstruct the enzyme's normal function. The presence of the acetyl group at the N4 position of the cytidine (B196190) base likely influences the binding affinity and orientation of the molecule within the active site, preventing the proper positioning of the natural ribonucleotide substrates.

Disruption of Ribonucleotide to Deoxyribonucleotide Conversion

By occupying the active site of ribonucleotide reductase, this compound effectively blocks the conversion of ribonucleotides (like CDP, UDP, GDP, and ADP) into their corresponding deoxyribonucleotides (dCDP, dUDP, dGDP, and dADP). nih.govoup.com This enzymatic conversion is an essential step in maintaining the cellular pool of deoxyribonucleoside triphosphates (dNTPs), which are the building blocks for DNA replication and repair. The disruption of this process leads to a depletion of the necessary precursors for DNA synthesis, ultimately halting DNA replication and leading to cell death. nih.govoup.com

Incorporation into Nucleic Acids and its Biological Consequences

Beyond its role as an inhibitor, the triphosphate form of this compound (dCAcTP) can be utilized as a substrate by DNA polymerases, leading to its incorporation into newly synthesized DNA strands. researchgate.netresearchgate.net This incorporation can have significant biological consequences, including the potential for miscoding and the creation of modified DNA with altered properties.

Substrate Utilization by DNA Polymerases

The ability of DNA polymerases to incorporate this compound triphosphate is a critical aspect of its biological activity and its utility as a research tool. researchgate.netresearchgate.net Studies have shown that various DNA polymerases can recognize and incorporate this modified nucleotide, although with varying efficiencies and fidelities. researchgate.netresearchgate.net

Research has demonstrated that this compound triphosphate (dCAcTP) is a substrate for both Family A and Family B DNA polymerases. researchgate.netresearchgate.net In primer extension (PEX) experiments, exonuclease-deficient (exo-) DNA polymerases from both families were able to incorporate N4-acyl-modified deoxycytidine nucleotides, including the acetylated form. researchgate.net

Notably, a study by Jakubovska et al. (2018) investigated the incorporation of various N4-acyl-deoxycytidine triphosphates, including dCAcTP, by several DNA polymerases. researchgate.net The results indicated that Family A polymerases, such as the Klenow fragment (exo-) of E. coli DNA polymerase I and Bsm DNA polymerase, as well as Family B polymerases like KOD XL, could utilize dCAcTP. researchgate.net Interestingly, the study revealed a significant tendency for these polymerases to pair N4-acyl-cytosine with adenine (B156593) in the template strand, in addition to the expected pairing with guanine (B1146940). researchgate.net For KF (exo–) and Bsm DNA polymerases, nucleotides with smaller acyl modifications, including the acetyl group, were found to be better substrates during incorporation and subsequent pairing with adenine. researchgate.net

Table 1: Utilization of this compound Triphosphate by Family A and B DNA Polymerases This table is based on findings from Jakubovska et al. (2018) which studied a range of N4-acyl-deoxycytidines. The information presented here is focused on the general findings applicable to the acetylated form.

| DNA Polymerase Family | Example Polymerase | Substrate Utilization | Base Pairing Tendencies |

| Family A | Klenow fragment (exo-) | Yes | Guanine (expected) and Adenine (strong) |

| Family A | Bsm DNA Polymerase | Yes | Guanine (expected) and Adenine (strong) |

| Family A | Taq DNA Polymerase | Yes | Guanine (expected) and Adenine |

| Family B | KOD XL DNA Polymerase | Yes | Guanine (expected) and Adenine |

The interaction of this compound triphosphate with proofreading DNA polymerases, such as the high-fidelity phi29 DNA polymerase (a Family B polymerase), presents an interesting case. Despite its 3'→5' exonuclease (proofreading) activity, which is designed to remove misincorporated nucleotides, phi29 DNA polymerase can successfully utilize N4-acyl-deoxycytidine triphosphates, including the acetylated form. researchgate.netresearchgate.net

However, a key finding is that while phi29 DNA polymerase can incorporate dCAcTP, it exhibits a propensity to form a CAc•A base pair. researchgate.net This indicates that the proofreading mechanism of phi29 DNA polymerase does not efficiently recognize the N4-acetyl-cytosine:adenine mispair, allowing for its persistence in the synthesized DNA. This misincorporation tendency is a significant consequence of using this modified nucleotide.

Table 2: Incorporation and Miscoding of this compound by phi29 DNA Polymerase This table is based on findings from Jakubovska et al. (2018) which studied a range of N4-acyl-deoxycytidines. The information presented here is focused on the general findings applicable to the acetylated form.

| DNA Polymerase | Proofreading Activity | Substrate Utilization of dCAcTP | Observed Misincorporation |

| phi29 DNA Polymerase | Yes (3'→5' exonuclease) | Yes | Prone to form CAc•A base pairs |

Terminal Deoxynucleotidyl Transferase Activity with N4-Acylated Deoxycytidine Nucleotides

Terminal deoxynucleotidyl transferase (TdT) is a specialized DNA polymerase that can add nucleotides to the 3'-terminus of a DNA strand without a template. Research has shown that N4-acylated deoxycytidine nucleotides, including this compound triphosphate, are excellent substrates for TdT. oup.com Studies have demonstrated that TdT can incorporate a significant number of these modified nucleotides, in some cases several hundred, onto the 3'-end of a DNA primer. oup.comresearchgate.netoup.comnih.gov The efficiency of this incorporation can be influenced by reaction conditions, and optimization can lead to the desired length of the 3'-tailed DNA. oup.com This ability to enzymatically generate long stretches of modified DNA opens up possibilities for specific labeling of DNA fragments and the development of aptamers with unique properties. researchgate.netoup.comnih.gov

Base-Pairing Dynamics with N4-Acyl-Cytosine and Adenine

A noteworthy characteristic of N4-acylated cytosine derivatives is their altered base-pairing behavior. While they can still form the canonical Watson-Crick base pair with guanine (CAcyl•G), a strong propensity for pairing with adenine (CAcyl•A) has been observed. oup.comresearchgate.netnih.gov This mispairing is particularly evident when DNA polymerases such as Taq, Klenow fragment (exo-), Bsm, and KOD XL are used. oup.comresearchgate.netnih.gov Even proofreading DNA polymerases like phi29, which can utilize N4-acylated dCTPs, are prone to forming CAcyl•A base pairs. oup.comresearchgate.netoup.comnih.gov This altered base-pairing dynamic is a significant deviation from the standard rules of DNA replication and has implications for mutagenesis and the introduction of specific modifications into DNA sequences. The formation of these non-canonical base pairs can be influenced by the specific N4-acyl group and the DNA polymerase used. oup.comoup.com

Influence on Cellular Processes

The introduction of this compound into cells can have profound effects on various cellular processes, from the regulation of gene expression to the induction of cell death.

Modulation of Gene Expression and Regulation

This compound and its derivatives can influence gene expression through several mechanisms. As a modified nucleoside, it has the potential to alter epigenetic patterns. chemimpex.com Specifically, it has been investigated for its ability to influence DNA methylation, a key epigenetic modification involved in gene silencing. chemimpex.com In the plant Arabidopsis thaliana, a related modification, N4-acetyldeoxycytosine (4acC), has been identified as an abundant DNA modification enriched around transcription start sites of actively transcribed genes. nih.gov This finding suggests a role for N4-acetylation of cytosine in promoting gene expression. The interplay between 4acC and other epigenetic marks like 5-methylcytosine (B146107) (5mC) appears to contribute combinatorially to the regulation of gene expression. nih.gov

Induction of Cell Death Pathways

This compound can act as an inhibitor of DNA synthesis. broadpharm.combiosynth.com By blocking the conversion of ribonucleotides to deoxyribonucleotides, it effectively halts the processes of DNA replication and repair. broadpharm.comeatris.cz This disruption of DNA synthesis ultimately leads to the activation of cell death pathways. broadpharm.com The cytotoxic effects of nucleoside analogs are a well-established principle in anticancer therapies, where they can induce apoptosis or other forms of programmed cell death in rapidly dividing cancer cells. chemimpex.comeatris.czscielo.br

Interactions with Enzymes and Protein Targets

The biological effects of this compound are mediated through its interactions with various enzymes and protein targets within the cell.

A primary target is ribonucleotide reductase , the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. broadpharm.combiosynth.com By binding to the active site of this enzyme, this compound inhibits its function, leading to a depletion of the deoxyribonucleotide pool and subsequent inhibition of DNA synthesis. broadpharm.combiosynth.com

Furthermore, the triphosphate form of this compound can be recognized and utilized by various DNA polymerases . As discussed earlier, this includes template-dependent polymerases like Taq and KOD XL, as well as the template-independent terminal deoxynucleotidyl transferase. oup.comresearchgate.netnih.gov The ability of these enzymes to incorporate the modified nucleotide into DNA is central to its effects on DNA structure and its potential as a tool for DNA modification.

Studies on related N4-modified cytidines have also explored their phosphorylation by nucleoside kinases . For instance, Bacillus subtilis deoxycytidine kinase has been shown to phosphorylate this compound, which is a necessary step for its eventual incorporation into DNA. mdpi.com

Epigenetic Research and Dna Modification by N4 Acetyl 2 Deoxycytidine

Influence on DNA Methylation Patterns

The relationship between N4-acetyl-2'-deoxycytidine (4acC) and the canonical DNA methylation mark, 5-methylcytosine (B146107) (5mC), is complex and appears to be one of coexistence rather than direct influence. Studies in Arabidopsis thaliana have provided key insights into their interaction. Genome-wide profiling revealed that 4acC and 5mC tend to occupy distinct regions of the genome. nih.gov Specifically, 4acC is predominantly found in euchromatin regions, which are associated with active gene transcription, whereas 5mC is characteristically enriched in pericentromeric heterochromatin, a region of the genome that is typically transcriptionally silent. nih.gov

However, while their global patterns are distinct, there are cooperative interactions at the level of individual genes. Genes marked with 4acC show a higher density of 5mC in the CG context within their gene bodies but lower levels in CHG and CHH contexts when compared to genes without the 4acC mark. nih.gov This suggests a sophisticated interplay where the two marks may work together to fine-tune gene expression. nih.gov

Role in Epigenetic Studies and Modifications

The identification of this compound (4acC) as a bona fide DNA modification has expanded the known repertoire of the epigenome. activemotif.comnih.gov Its discovery was partly spurred by the principle that many significant RNA modifications have corresponding analogs in DNA. activemotif.com The well-established presence of N4-acetylcytidine (ac4C) in various RNA species, where it enhances stability and translational efficiency, prompted researchers to investigate its existence in DNA. activemotif.comnih.gov

In epigenetic studies, 4acC is now recognized as an important mark associated with active gene expression. nih.govnih.gov Genome-wide mapping has revealed that 4acC peaks are highly enriched around the transcription start sites (TSSs) of protein-coding genes. nih.govnih.gov Crucially, the presence of 4acC is positively correlated with gene expression levels, indicating it is a marker of actively transcribed genes. nih.govnih.gov This role positions 4acC as a key feature of euchromatin, the transcriptionally active regions of the chromosome. nih.gov Its presence has been confirmed in the genomic DNA of diverse organisms, including rice, maize, mouse, and human, suggesting a conserved biological function. nih.gov

Comparison with Other DNA Modifications

This compound (4acC) is one of several modifications that can occur on a cytosine or adenine (B156593) base. Its function and characteristics are best understood when compared with other key epigenetic marks.

| Feature | This compound (4acC) | 5-methylcytosine (5mC) | 5-hydroxymethylcytosine (5hmC) | N4-methylcytosine (4mC) | N6-methyladenosine (6mA) |

| Base Modified | Cytosine (at N4 position) | Cytosine (at C5 position) | Cytosine (at C5 position) | Cytosine (at N4 position) | Adenine (at N6 position) |

| Chemical Group | Acetyl group | Methyl group | Hydroxymethyl group | Methyl group | Methyl group |

| Typical Location | Euchromatin, enriched at Transcription Start Sites (TSSs). nih.gov | Heterochromatin, CpG islands, gene bodies. nih.govwikipedia.org | Enhancers, gene bodies, promoters. nih.govnih.gov | Throughout the genome in various organisms. frontiersin.org | Promoters, gene bodies. nih.gov |

| Primary Function | Marks actively transcribed genes, associated with gene activation. nih.govnih.gov | Generally associated with transcriptional repression when at promoters. wikipedia.org | Intermediate in DNA demethylation, associated with active gene expression. nih.govplos.org | Regulates gene expression, acts as a restriction-modification system component. frontiersin.org | Involved in gene expression regulation, DNA repair, and replication. nih.gov |

| Relationship | Occupies distinct regions from 5mC but can cooperatively regulate genes. nih.gov | The most studied epigenetic mark; can be oxidized to 5hmC. wikipedia.orgnih.gov | An oxidation product of 5mC, generated by TET enzymes. nih.gov | A different modification at the same N4 position as 4acC. wikipedia.org | A major purine (B94841) modification, functionally analogous to pyrimidine (B1678525) modifications in regulating gene expression. activemotif.comnih.gov |

This comparison highlights that while many modifications serve to regulate gene expression, they achieve this through different chemical additions at distinct locations, leading to varied functional outcomes. The discovery of 4acC adds another layer of complexity and regulatory potential to the epigenetic code. nih.gov

Mechanisms of this compound in Altering Gene Regulation through Epigenetic Pathways

The primary mechanism by which this compound (4acC) is believed to alter gene regulation is through its role as an epigenetic mark for active chromatin. nih.gov Research has demonstrated that 4acC is not randomly distributed but is specifically enriched in euchromatin and located around the transcription start sites (TSSs) of nearly half of the expressed protein-coding genes in organisms like Arabidopsis. nih.gov This strategic positioning suggests it plays a direct role in facilitating gene transcription.

The presence of 4acC is strongly associated with active histone modifications, which are key components of the epigenetic machinery that regulates chromatin structure and gene accessibility. nih.gov Specifically, 4acC has been found to colocalize significantly with marks of active chromatin such as H3K4me2/3, H3K36me3, and H3K9ac. nih.gov This association implies that 4acC may contribute to or be part of a broader epigenetic signature that creates an open and accessible chromatin environment. Such an environment would be permissive for the binding of transcription factors and RNA polymerase, thereby promoting gene expression. nih.gov

While the precise "reader" proteins that recognize the 4acC mark are still under investigation, its positive correlation with gene expression and colocalization with other active marks suggest it functions by marking genes for active transcription. nih.govnih.gov

Potential as an Epigenetic Tool for Gene Regulation Studies

This compound holds significant potential as a tool for both studying and potentially manipulating gene regulation. Its utility stems from its dual nature as both a naturally occurring epigenetic mark and a synthetic nucleoside that can be incorporated into DNA. nih.govchemimpex.com

As a newly identified natural modification, researchers can use advanced techniques like 4acC immunoprecipitation followed by sequencing (4acC-IP-seq) to map its genome-wide distribution. nih.govnih.gov This allows for the investigation of its role in development, disease, and in response to environmental stimuli. By correlating the presence of 4acC with gene expression data, scientists can gain deeper insights into the complex regulatory networks that govern cellular function. nih.gov

From a synthetic biology perspective, N4-acetylated deoxycytidine phosphoramidites are valuable chemical reagents for oligonucleotide synthesis. oup.comcambio.co.uk This allows for the site-specific incorporation of 4acC into synthetic DNA strands, such as probes or aptamers. nih.gov These custom-modified DNA molecules are powerful tools to:

Investigate DNA-protein interactions: Researchers can study how the presence of a 4acC modification at a specific site affects the binding of transcription factors, polymerases, or other regulatory proteins. nih.gov

Probe DNA structure: The acetyl group can alter the local conformation of the DNA duplex, and synthetic oligos can be used to study these structural changes.

Control Gene Expression: By incorporating 4acC into synthetic gene constructs, it may be possible to influence the expression of target genes in a controlled manner, providing a method to study the functional consequences of this specific epigenetic modification. chemimpex.com

The ability to both detect the endogenous mark and introduce it synthetically makes this compound a versatile tool for advancing our understanding of epigenetic gene regulation. chemimpex.comoup.com

Research Applications and Therapeutic Implications of N4 Acetyl 2 Deoxycytidine

Nucleic Acid Synthesis and Genetic Engineering Applications

N4-Acetyl-2'-deoxycytidine serves as a critical component in the chemical synthesis of DNA and RNA, enabling the creation of modified nucleic acid strands for a variety of research and therapeutic purposes.

Building Block for Modified Nucleotides and DNA Strands

This compound is a key building block in the synthesis of modified nucleotides and DNA strands. chemimpex.com Its acetyl group protects the exocyclic amine of cytosine during the solid-phase synthesis of DNA, a process that involves sequential chemical reactions to build a DNA chain. This protection prevents unwanted side reactions and ensures the accurate assembly of the desired DNA sequence. The stability and compatibility of this compound with standard synthetic methods make it an attractive component for creating custom DNA molecules. chemimpex.com

The enzymatic incorporation of N4-acylated 2'-deoxycytidine (B1670253) nucleotides, including the acetylated form, has been demonstrated using various DNA polymerases. oup.com These modified nucleotides can be used to expand the chemical diversity of DNA beyond the four standard bases. oup.com Research has shown that different DNA polymerases can incorporate these modified bases, sometimes pairing them with adenine (B156593) instead of the usual guanine (B1146940), which opens up possibilities for modifying AT-rich regions of DNA. oup.com

Synthesis of Oligonucleotides for Gene Editing and RNA Interference

The ability to synthesize modified oligonucleotides is crucial for applications in gene editing and RNA interference (RNAi). mtu.edulongdom.org Oligonucleotides, short single-stranded DNA or RNA molecules, are used as primers for DNA amplification, probes for detecting specific nucleic acid sequences, and as therapeutic agents themselves. longdom.orgwikipedia.org this compound, in the form of a phosphoramidite (B1245037) monomer, is used in the automated solid-phase synthesis of these oligodeoxynucleotides. wikipedia.orgbroadpharm.com

The incorporation of modified nucleosides like N4-acetylcytidine into oligonucleotides can enhance their properties. For instance, acetylation of cytosine has been shown to increase the thermal stability of DNA duplexes. mtu.edu This enhanced stability is beneficial for therapeutic applications such as antisense therapy, RNAi, and CRISPR-based gene editing, where the oligonucleotide needs to bind tightly and specifically to its target sequence. mtu.edubiorxiv.org

Specific Labeling of DNA Fragments

The enzymatic incorporation of N4-acylated deoxycytidine nucleotides provides a method for the specific labeling of DNA fragments. oup.comnih.gov This is particularly useful for applications that require the detection or purification of specific DNA sequences. Terminal deoxynucleotidyl transferase (TdT), an enzyme that adds nucleotides to the 3' end of a DNA strand without a template, can incorporate hundreds of N4-acylated deoxycytidine nucleotides. oup.com This allows for robust labeling of the ends of DNA fragments. oup.com

Selection of Aptamers and Photoimmobilization Techniques

N4-acylated deoxycytidine nucleotides are also valuable substrates for the selection of aptamers and in photoimmobilization techniques. oup.comnih.gov Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity. longdom.org The incorporation of modified nucleotides can expand the chemical diversity of aptamer libraries, potentially leading to the discovery of aptamers with improved binding properties. oup.com

Furthermore, the use of N4-acyl-deoxycytidine nucleotides with photoreactive groups, such as those containing benzoylbenzoyl moieties, allows for the photoimmobilization of DNA onto surfaces. oup.com This technique is useful for creating DNA microarrays and other bioanalytical platforms. oup.com

Antiviral Research and Drug Development

The unique properties of this compound and its derivatives make them promising candidates for the development of antiviral therapies. chemimpex.com

Inhibition of Viral Replication (e.g., HIV)

This compound and related nucleoside analogs have been investigated for their potential to inhibit the replication of various viruses, including the human immunodeficiency virus (HIV). chemimpex.comnih.gov Nucleoside analogs often work by acting as chain terminators during viral DNA or RNA synthesis. Once incorporated into the growing nucleic acid chain by a viral polymerase, they prevent further extension of the chain, thereby halting viral replication. biosynth.combroadpharm.com

Research has shown that certain modified nucleosides can be effective against drug-resistant viral strains. nih.gov For example, 4'-C-alkyl-deoxyadenosine analogs have demonstrated efficacy against HIV-1, including strains with resistance to other nucleoside inhibitors. nih.gov While direct studies on this compound's efficacy against HIV are ongoing, its role as a building block for various nucleoside analogs highlights its importance in the broader field of antiviral drug discovery. chemimpex.com The development of compounds that can be incorporated by viral reverse transcriptase but hinder the replication process is a key strategy in creating new anti-HIV drugs. nih.gov

Table 1: Research Applications of this compound

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Nucleic Acid Synthesis | Building block for modified DNA and RNA | Protects the exocyclic amine of cytosine during synthesis, enabling the creation of custom oligonucleotides. |

| Enzymatic incorporation into DNA | Various DNA polymerases can incorporate N4-acylated cytidines, expanding the chemical diversity of DNA. oup.com | |

| Genetic Engineering | Synthesis of oligonucleotides for gene editing and RNAi | Incorporation of N4-acetylcytidine can enhance the thermal stability of oligonucleotides used in these applications. mtu.edu |

| Specific labeling of DNA fragments | Terminal deoxynucleotidyl transferase can add long tails of N4-acylated cytidines for robust labeling. oup.com | |

| Aptamer selection and photoimmobilization | Modified nucleotides expand aptamer library diversity; photoreactive groups allow for surface immobilization. oup.comlongdom.org | |

| Antiviral Research | Inhibition of viral replication (e.g., HIV) | As a nucleoside analog, it has the potential to act as a chain terminator for viral polymerases. chemimpex.combiosynth.combroadpharm.com |

Design of Nucleoside Analogs for Antiviral Therapies

The unique properties of this compound, such as its stability and compatibility with existing synthetic methods, make it a promising candidate for drug development. chemimpex.com Its application in the design of nucleoside analogs has the potential to lead to the development of more effective treatments with fewer side effects. chemimpex.com This compound is frequently studied for its potential in creating antiviral therapies, particularly against viruses like HIV, due to its capacity to hinder viral replication. chemimpex.com

Anticancer Research and Therapeutic Strategies

This compound and its derivatives have shown potential in the fight against cancer. chemimpex.comcymitquimica.com These compounds are investigated for their role in formulating new drugs, especially in cancer therapy, where they may enhance the efficacy of existing treatments. chemimpex.com

Inhibition of Cancer Cell Growth

This compound acts as an inhibitor of DNA synthesis. biosynth.combroadpharm.com It functions by blocking the conversion of ribonucleotides to deoxyribonucleotides, which is a crucial step in DNA synthesis and replication. biosynth.combroadpharm.com This inhibition ultimately leads to cell death. biosynth.combroadpharm.com The cytotoxicity of related compounds like 5-aza-2'-deoxycytidine (DAC) has been observed in various cancer cell lines, including breast and colorectal cancer. nih.gov

Targeting Indolent Lymphoid Malignancies

While direct research on this compound's specific application in indolent lymphoid malignancies is not extensively detailed in the provided results, the broader class of antimetabolites, to which it belongs, has shown promise. For instance, 2'-deoxycoformycin (B8070352) has demonstrated efficacy in treating indolent lymphomas. nih.gov This suggests a potential avenue for future research into the application of this compound and its analogs in this area.

Mechanism of Action in Cancer Therapy (DNA Synthesis Inhibition, Apoptosis Induction)

The primary mechanism of action for this compound in cancer therapy is the inhibition of DNA synthesis. biosynth.combroadpharm.com By acting as a nucleoside analogue, it interferes with the production of deoxyribonucleotides, which are essential building blocks for DNA. biosynth.com This disruption of DNA synthesis and replication leads to cell death. biosynth.combroadpharm.com Furthermore, related compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. For example, 5-Aza-CdR and Trichostatin A, when used in combination, have been found to induce apoptosis in colon cancer cells by up-regulating the expression of certain genes. nih.gov Histone deacetylase inhibitors (HDACi), a class of drugs sometimes used in combination with nucleoside analogs, can also induce apoptosis in cancer cell lines. nih.gov

Strategies for Improved Therapeutic Efficacy and Reduced Side Effects

The design of nucleoside analogs like this compound aims to create more effective treatments with reduced side effects. chemimpex.com One strategy to enhance therapeutic efficacy is the use of combination therapies. For instance, pairing histone deacetylase inhibitors (HDACi) with other antitumor agents has been explored to improve their effectiveness. nih.gov Another approach involves the development of prodrugs. A prodrug is an inactive compound that is converted into an active drug within the body. This can help to target the drug more specifically to cancer cells and reduce side effects. An example is the development of a prodrug of decitabine, a related nucleoside analog, which can be activated by a specific enzyme found in liver cancer cells. nih.gov

Development of Biosensors and Diagnostic Tools

The versatility of this compound in modifying nucleic acids makes it applicable in various biotechnological processes, including the development of diagnostic tools. chemimpex.com Its derivatives can be used in the synthesis of modified oligonucleotides for applications in molecular diagnostics. Specifically, novel N4-acylated deoxycytidine nucleotides have been shown to be beneficial substrates for the enzymatic synthesis of modified DNA, which can be used for specific labeling of DNA fragments. nih.gov

Drug Delivery Systems for Nucleic Acid-Based Drugs

The therapeutic application of nucleic acid-based drugs, including modified nucleosides like this compound, faces significant hurdles related to their delivery into target cells. These molecules are often unstable in biological fluids and have difficulty crossing cell membranes due to their size and charge. While research on specific delivery systems for this compound is not extensively detailed in publicly available literature, the strategies developed for similar nucleoside analogs, such as 5-aza-2'-deoxycytidine (Decitabine), offer valuable insights into potential delivery mechanisms. nih.gov

A major challenge for drugs like 5-aza-2'-deoxycytidine is their susceptibility to chemical degradation and enzymatic deamination, which reduces their efficacy. nih.gov One promising approach to overcome these issues is the use of short oligonucleotides as carriers. This method involves incorporating the nucleoside analog into a short DNA or RNA strand. This strategy has been shown to protect the drug from enzymatic degradation and facilitate its uptake into cancer cells. nih.gov For instance, a dinucleotide containing 5-aza-2'-deoxycytidine demonstrated significantly decreased deamination by cytidine (B196190) deaminase compared to the free drug. nih.gov This approach could pave the way for developing more stable and potent inhibitors of DNA methylation and could be adapted for the delivery of this compound. nih.gov

The development of effective drug delivery systems is a critical area of research for maximizing the therapeutic potential of nucleic acid-based drugs. Future studies may explore various nanoparticle-based carriers, liposomes, or viral vectors to improve the targeted delivery and cellular uptake of this compound.

| Delivery Challenge | Potential Solution for Nucleoside Analogs | Example | Reference |

| Enzymatic Degradation (e.g., by cytidine deaminase) | Incorporation into short oligonucleotides | A dinucleotide containing 5-aza-2'-deoxycytidine showed reduced deamination. | nih.gov |

| Hydrolytic Cleavage | Encapsulation or chemical modification within a carrier | Not specified for this compound, but a general strategy for labile drugs. | |

| Poor Cellular Uptake | Use of oligonucleotide carriers to facilitate entry into cells. | Short oligonucleotides can be used for effective delivery and cellular uptake of nucleotide drugs. | nih.gov |

Forecasting Future Research Directions for this compound

The unique properties of this compound position it as a compound of significant interest for future research across multiple scientific domains, from fundamental molecular biology to the development of novel therapeutics.

Epigenetics and Gene Regulation: A primary avenue for future investigation lies in the field of epigenetics. The discovery of N4-acetyldeoxycytosine (4acC) as a DNA modification in the genomes of some plant species has opened up a new area of research. nih.gov Key questions that need to be addressed include identifying the specific acetyltransferases that mediate this modification and elucidating the precise roles of 4acC in regulating gene expression. nih.gov Further studies are expected to explore the interplay between 4acC and other epigenetic markers, such as DNA methylation and histone modifications, to understand how these modifications collectively influence chromatin structure and gene activity. nih.gov The potential for this compound to influence gene expression by altering DNA methylation patterns makes it a valuable tool for epigenetic research. chemimpex.com

Antiviral and Anticancer Research: this compound and related compounds continue to be explored for their potential as antiviral and anticancer agents. chemimpex.com As an inhibitor of DNA synthesis, it has the potential to block the replication of viruses and cancer cells. biosynth.combroadpharm.com Research has shown that the related modification, N4-acetylcytidine (ac4C), is important for the replication and pathogenicity of viruses like enterovirus 71 (EV71), suggesting that targeting the enzymes responsible for this modification could be a viable antiviral strategy. nih.gov Future research will likely focus on designing more potent and selective nucleoside analogs based on the this compound scaffold to improve their therapeutic index.

Biotechnology and Synthetic Biology: The ability to be incorporated into DNA makes this compound a useful building block in synthetic biology and genetic engineering. chemimpex.com Research has demonstrated the enzymatic synthesis of modified DNA containing N4-acyl-deoxycytidine using various DNA polymerases. oup.com This opens up possibilities for the specific labeling of DNA fragments, the selection of aptamers with novel properties, and photo-immobilization applications. oup.com Future work will likely expand the toolkit of polymerases that can efficiently incorporate this and other modified nucleotides, enabling the creation of synthetic DNA with tailored functions.

Table of Future Research Areas for this compound

| Research Area | Specific Focus | Potential Applications | Key References |

| Epigenetics | Identification of 4acC acetyltransferases and its role in gene regulation. | Understanding fundamental biological processes, development of epigenetic drugs. | nih.govchemimpex.com |

| Antiviral Therapy | Inhibition of viral replication by targeting viral polymerases or host modification enzymes. | Development of new treatments for viral infections like HIV and enterovirus. | chemimpex.comnih.gov |

| Anticancer Therapy | Inhibition of DNA synthesis in cancer cells. | Development of novel chemotherapeutic agents. | chemimpex.combroadpharm.com |

| Biotechnology | Enzymatic synthesis of modified DNA for labeling, aptamer selection, and diagnostics. | Creation of new molecular tools for research and diagnostics. | oup.com |

Analytical and Characterization Methodologies for N4 Acetyl 2 Deoxycytidine

Chromatographic Techniques

Chromatography is a cornerstone for the purification and analysis of N4-Acetyl-2'-deoxycytidine and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a critical tool for determining the purity of this compound. chemimpex.com Purity levels are often expected to be ≥98%. chemimpex.com Reverse-phase HPLC, utilizing a C18 column, is a common approach. google.com The separation is typically achieved using a gradient elution system. For instance, a gradient of 0.1M ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) can be employed to resolve this compound from impurities. google.com

In the synthesis of oligonucleotides, HPLC is indispensable for purifying the final product. A double-pass HPLC procedure using a µ-Bondapak C18 column with a gradient of acetonitrile and triethylammonium (B8662869) acetate buffer has been used to purify DNA oligomers containing modified nucleosides. oup.com The purity of intermediates, such as N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine-3'-(2-cyanoethyl diisopropylphosphoramidite), is also assessed by HPLC, with purity levels reaching 99.2%. thermofisher.in

Interactive Data Table: HPLC Purity Analysis of this compound and its Derivatives

| Compound | Purity (%) | HPLC Column | Mobile Phase |

| This compound | ≥98 | Not Specified | Not Specified |

| N4-acetyl-5'-O-(4,4'-dimethoxy-trityl)-2'-deoxycytidine-3'-O-(N,N-diisopropyl)-β-cyanoethylphosphoramidite | 98.4 | Reverse-phase | Not Specified |

| N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine-3'-(2-cyanoethyl diisopropylphosphoramidite) | 99.2 | Not Specified | Not Specified |

| N4-Acetyl-2'-deoxy-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine | min. 98 | Not Specified | Not Specified |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis of DNA Adducts

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the quantitative analysis of DNA adducts, including those formed from this compound. acs.orgescholarship.org This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. acs.org

The analysis of DNA adducts often involves enzymatic hydrolysis of DNA to its constituent 2'-deoxyribonucleosides, which are then analyzed by LC-MS/MS. nih.gov This technique is essential for studying the genotoxic potential of various compounds. nih.gov For instance, in the study of arylamines and nitroarenes, LC-MS/MS was used to identify DNA adducts formed in vitro and in vivo. nih.gov The method is highly specific and can detect adducts at very low levels. acs.org

In a typical LC-MS/MS workflow for DNA adductomics, DNA is enzymatically digested, and the resulting nucleosides are separated by HPLC before being introduced into the mass spectrometer. acs.orgnih.gov The use of high-resolution mass spectrometry (HRMS), such as with an Orbitrap mass analyzer, allows for the accurate determination of the chemical formula of the adducts, which aids in their identification. acs.org

Spectroscopic Methods

Spectroscopic techniques provide detailed information about the molecular structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. oup.comslideshare.net Both ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence of the acetyl group and the deoxyribose sugar. The combination of various one- and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the molecular structure. slideshare.netshu.edu

For example, in the synthesis of N4-acyl-2'-deoxycytidine-5'-triphosphates, the structures of the new compounds were confirmed by NMR spectroscopy. oup.com Similarly, the structure of oligodeoxynucleotides containing modified cytidines has been analyzed using high-resolution proton NMR spectroscopy to understand their conformation in a DNA duplex. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Identity Confirmation

Mass Spectrometry (MS) is a fundamental technique used to confirm the molecular weight and identity of this compound. oup.comvulcanchem.com Techniques such as Electrospray Ionization (ESI) and Laser Desorption/Ionization High-Resolution Mass Spectrometry (LDI HRMS) are commonly employed. acs.orgoup.com

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule. acs.org For this compound, the expected [M+H]⁺ ion is at m/z 270.10845. nih.gov Experimental data from LC-MS experiments on an LTQ Orbitrap Fusion Tribrid instrument have confirmed this with high accuracy. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For instance, a major fragment ion observed for this compound corresponds to the N4-acetylcytosine base at m/z 154.060776239472 and the deoxyribose sugar moiety. oup.comnih.gov

Interactive Data Table: Mass Spectrometry Data for this compound

| Ion Type | Calculated m/z | Instrument | Top Fragment Ion (m/z) |

| [M+H]⁺ | 270.108450681 | LTQ Orbitrap Fusion Tribrid | 112.050415039062 |

| [M+H]⁺ | 270.108450681 | QTOF 6530 | 112.050416320117 |

Techniques for Studying Enzymatic Incorporation and Base-Pairing

Understanding how this compound is utilized by DNA polymerases and how it base-pairs within a DNA duplex is crucial for its application in molecular biology.

Research has shown that N4-acylated 2'-deoxycytidine (B1670253) triphosphates (dCAcylTPs), including the N4-acetyl derivative, can be efficiently used as substrates by a variety of DNA polymerases from families A and B. oup.comnih.govresearchgate.net These polymerases include Taq, Klenow fragment (exo-), Bsm, and KOD XL. oup.comresearchgate.net

Interestingly, in addition to the expected complementary base pairing with guanine (B1146940) (G), a significant amount of mispairing with adenine (B156593) (A) is observed with these polymerases. oup.comresearchgate.net In contrast, the proofreading phi29 DNA polymerase, while also utilizing dCAcylTPs, shows a higher propensity to form the CAcyl•A mispair. oup.comnih.govresearchgate.net

Furthermore, terminal deoxynucleotidyl transferase (TdT) has been shown to be capable of incorporating several hundred N4-acylated-deoxycytidine nucleotides consecutively. oup.comnih.govresearchgate.net These studies typically involve primer extension (PEX) reactions where the incorporation of the modified nucleotide is monitored by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography or phosphorimaging. oup.com

The stability of duplexes containing N4-acylated cytidines can also be assessed. For example, the N4-ethyl analogue of dC has been shown to hybridize specifically with dG, although the stability of this base pair is reduced compared to a standard G-C pair. cambio.co.uk

Primer Extension Reactions (PEX)

Primer extension reactions are a cornerstone for investigating how this compound triphosphate affects DNA synthesis. This technique allows researchers to assess the ability of various DNA polymerases to recognize and incorporate this modified nucleotide into a growing DNA strand.

In typical PEX experiments, a short, often radiolabeled, DNA primer is annealed to a longer DNA template. oup.com The reaction mixture includes a specific DNA polymerase and a pool of deoxynucleoside triphosphates (dNTPs). oup.com To test dCᴬᶜTP, it is often substituted for the natural dCTP. nih.gov Studies have utilized a range of DNA polymerases to evaluate the incorporation of N4-acylated deoxycytidine nucleotides. oup.comnih.gov These include Family A polymerases like the Klenow fragment (exo-) of E. coli DNA polymerase I, Taq DNA polymerase, and Bsm DNA polymerase, as well as Family B polymerases such as KOD XL and the highly processive phi29 DNA polymerase. oup.comnih.govresearchgate.net

Research findings from these PEX studies have been revealing. A variety of Family A and B DNA polymerases can efficiently use N4-acyl-dCTPs, including dCᴬᶜTP, as substrates. oup.comnih.gov A significant observation is the dual-coding potential of the N4-acetylcytosine base. While it can form a standard base pair with guanine (G), several polymerases—notably Taq, Klenow fragment (exo–), Bsm, and KOD XL—also facilitate strong base-pairing between N4-acetylcytosine and adenine (A). oup.comnih.govresearchgate.net This misincorporation suggests that the acetyl modification alters the hydrogen bonding pattern of the cytosine base. In contrast, the proofreading phi29 DNA polymerase, while still utilizing dCᴬᶜTPs, is also prone to forming the Cᴬᶜ•A base pair. oup.comnih.gov

Table 1: Summary of DNA Polymerase Activity with N4-acyl-deoxycytidine Triphosphates in Primer Extension Reactions

| Polymerase Family | Specific Enzyme | Key Findings | Citations |

|---|---|---|---|

| Family A | Klenow Fragment (exo-), Taq, Bsm | Efficiently incorporate N4-acyl-dCTPs. | oup.com, nih.gov |

| Mediate strong base-pairing with both guanine (G) and adenine (A). | oup.com, researchgate.net, nih.gov | ||

| Family B | KOD XL | Efficiently incorporates N4-acyl-dCTPs. | oup.com, nih.gov |

| Also facilitates base-pairing with adenine (A). | oup.com, researchgate.net, nih.gov | ||

| Family B | phi29 (proofreading) | Successfully utilizes N4-acyl-dCTPs despite proofreading activity. | oup.com, oup.com |

| Prone to forming Cᴬᶜ•A base pairs. | oup.com, researchgate.net, nih.gov | ||

| Other | Terminal deoxynucleotidyl Transferase (TdT) | Capable of incorporating several hundred consecutive N4-acylated-deoxycytidine nucleotides. | oup.com, researchgate.net, nih.gov |

Gel Electrophoresis and Autoradiography for Analyzing DNA Synthesis Products

Following primer extension reactions, the newly synthesized DNA products are analyzed to determine their length and quantity. The combination of gel electrophoresis and autoradiography is a highly sensitive method for this purpose.

The reaction products are first separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). oup.com This technique uses a polyacrylamide gel matrix and denaturing conditions (e.g., 8 M urea) to ensure that the DNA fragments are separated based solely on their length, preventing the formation of secondary structures. oup.com To visualize the DNA fragments, the primers used in the PEX reactions are typically radiolabeled at their 5'-end with isotopes like ³³P or ³²P before the reaction begins. oup.comoup.com

After electrophoresis, the gel is exposed to an X-ray film or a phosphorimager screen, a process known as autoradiography. nih.gov The radioactive emissions from the labeled DNA fragments create a visual record on the film, producing a pattern of bands where each band corresponds to DNA molecules of a specific length. oup.comnih.gov This allows researchers to precisely identify where the DNA polymerase was stalled or paused during synthesis, indicated by the accumulation of fragments of a certain size. oup.com The analysis of the autoradiogram reveals the efficiency of incorporation of this compound and confirms whether full-length DNA products were synthesized. oup.comoup.com This method is sensitive enough to detect minute quantities of DNA, making it ideal for analyzing the results of in vitro replication studies. nih.gov

Bioanalytical Assays for Cellular Uptake and Metabolism Studies

To understand the biological activity of this compound, it is essential to measure its concentration and that of its metabolites within cells and biological fluids. High-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS) are the primary techniques employed for this purpose. google.comnih.govnih.gov

HPLC methods, often using reverse-phase columns like C18, are used to separate the compound and its metabolites from the complex mixture of molecules found in a biological sample. google.com The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol. google.comnih.gov

For highly sensitive and specific quantification, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This technique can accurately measure nucleosides in genomic DNA or plasma. nih.govresearchgate.net In one such method developed for the related compound N4-acetyldeoxycytosine (4acC), UPLC-ESI-MS/MS was used. nih.gov The sample is first processed, which may involve DNA extraction and enzymatic digestion or protein precipitation. d-nb.infomdpi.com The analyte is then ionized, and the mass spectrometer is set to monitor specific mass transitions—from a precursor ion to a product ion—that are unique to the target molecule. For 4acC, the monitored transitions were m/z 270.13 → 154.08 and m/z 270.13 → 112.03. nih.gov This high specificity allows for precise quantification even at very low concentrations, making it possible to study the cellular uptake, phosphorylation to the active triphosphate form, and eventual incorporation into DNA. nih.govresearchgate.net

Table 2: Example of UPLC-ESI-MS/MS Parameters for N4-acetyldeoxycytosine Analysis

| Parameter | Description | Citation |

|---|---|---|

| Chromatography | UPLC with a reverse-phase column. | nih.gov |

| Mobile Phase A | 0.1% Formic Acid in water. | nih.gov |

| Mobile Phase B | Methanol. | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+). | nih.gov |

| Mass Transitions | m/z 270.13 → 154.08 and m/z 270.13 → 112.03. | nih.gov |

| Unmodified dC Transition | m/z 228.1 → 112.1 (for comparison). | nih.gov |

Method Validation and Quality Control in Research Settings

For the data from analytical and bioanalytical assays to be considered reliable and reproducible, the methods must be rigorously validated. Method validation is a critical process in quality control that demonstrates an analytical procedure is suitable for its intended purpose. nih.govnih.gov Following guidelines such as those from the International Council for Harmonisation (ICH), validation involves assessing several key parameters. nih.gov

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov In an HPLC method, this is demonstrated by showing that the peak for this compound is well-resolved from other peaks.

Linearity: This establishes that the assay results are directly proportional to the concentration of the analyte in the sample over a defined range. nih.gov A calibration curve is generated by analyzing samples with known concentrations, and the correlation coefficient (r) should be close to 1.0. nih.gov

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (a control sample) and calculating the percentage recovery. nih.gov

Precision: This measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. nih.gov

Sensitivity: This is defined by the Limit of Detection (LOD), the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, and the Limit of Quantitation (LOQ), the lowest amount that can be determined with acceptable precision and accuracy. nih.gov

Implementing these validation steps and adhering to established quality control protocols, such as running control samples with each batch of experimental samples, ensures the integrity and scientific validity of research findings related to this compound. nih.gov

常见问题

Q. Basic Research Focus

- Methodology :